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Introduction
Vinyl pinacol boronates are versatile synthetic intermediates with broad applications in organic

chemistry, particularly in the construction of complex molecules and in drug discovery. Their

utility stems from their stability, ease of handling, and predictable reactivity in a variety of cross-

coupling reactions, such as the Suzuki-Miyaura coupling. The hydroboration of alkynes with

pinacolborane (HBPin) represents one of the most direct and atom-economical methods for

accessing these valuable reagents. This document provides detailed application notes and

experimental protocols for the synthesis of vinyl pinacol boronates, focusing on contemporary

catalytic systems that offer high levels of regio- and stereoselectivity.

The stereochemical outcome of the hydroboration of terminal alkynes can be controlled to

selectively produce either (E)- or (Z)-vinyl pinacol boronates, depending on the choice of

catalyst. This selectivity is crucial for the synthesis of stereochemically defined olefins. This

note details protocols for manganese-, ruthenium-, and platinum-catalyzed hydroboration

reactions, as well as a metal-free approach.
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The choice of catalyst is paramount in determining the stereoselectivity of the hydroboration of

terminal alkynes. Below is a summary of the outcomes with different catalytic systems.

Catalyst System Predominant Isomer Key Features

Manganese(I) Alkyl PCP

Pincer Complex

(Z) for aryl alkynes, (E) for

aliphatic alkynes

Additive- and solvent-free

conditions.[1][2][3][4]

Ruthenium Hydride Pincer

Complex
(Z)-isomer

High chemo-, regio-, and

stereoselectivity under mild

conditions.[1][2]

Platinum(II) Chloride / XPhos (E)-isomer
Broad functional group

tolerance.[5][6]

Metal-Free (Thermal) (E)-isomer

Requires elevated

temperatures, no metal

catalyst needed.[7]

Protocol 1: (Z)-Selective Hydroboration of Aryl
Alkynes using a Manganese(I) Catalyst
This protocol is adapted from the work on stereo- and regioselective Mn(I)-catalyzed

hydroboration of terminal alkynes.[1][2][3][4] It is particularly effective for the synthesis of (Z)-

vinyl boronates from aryl-substituted terminal alkynes.

Experimental Protocol
Materials:

Alkyne (e.g., Phenylacetylene) (0.50 mmol, 1.0 equiv)

Pinacolborane (HBPin) (0.55 mmol, 1.1 equiv)

cis-[Mn(PCP-iPr)(CO)₂(n-Pr)] (PCP = bis(di-isopropylphosphino)phenyl) (0.005 mmol, 1

mol%)

Schlenk flask
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Magnetic stirrer

Inert atmosphere (Argon or Nitrogen)

Procedure:

In a glovebox or under an inert atmosphere, add the Mn(I) catalyst to a Schlenk flask

equipped with a magnetic stir bar.

Add the alkyne to the flask.

Add pinacolborane to the reaction mixture.

Seal the flask and remove it from the glovebox.

Place the flask in a preheated oil bath at 50 °C.

Stir the reaction mixture for 24 hours.

After cooling to room temperature, the product can be purified by column chromatography on

silica gel.

Quantitative Data for Mn(I)-Catalyzed Hydroboration[3]
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Alkyne Substrate Product Isomer Yield (%) E/Z Ratio

Phenylacetylene Z 95 1:99

4-

Methylphenylacetylen

e

Z 96 1:99

4-

Methoxyphenylacetyle

ne

Z 94 1:99

4-

Chlorophenylacetylen

e

Z 92 1:99

1-Hexyne E 91 >99:1

1-Octyne E 93 >99:1

Reaction conditions: alkyne (0.50 mmol), HBPin (0.55 mmol), catalyst (1 mol %), 50 °C (aryl

alkynes) or 70 °C (aliphatic alkynes), 24 h.

Protocol 2: (Z)-Selective Hydroboration using a
Ruthenium-Pincer Complex
This protocol is based on the use of a nonclassical ruthenium hydride pincer complex, which

provides excellent selectivity for the (Z)-vinylboronate.[1][2] The reaction proceeds under mild

conditions and exhibits high functional group tolerance.

Experimental Protocol
Materials:

Terminal Alkyne (e.g., Phenylacetylene) (2.5 mmol, 1.0 equiv)

Pinacolborane (HBPin) (3.0 mmol, 1.2 equiv)
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[Ru(PNP)(H)₂(H₂)] (PNP = 1,3-bis(di-tert-butyl-phosphinomethyl)pyridine) (0.0025 mmol, 0.1

mol%)

Benzene or Toluene (optional, for temperature control)

Schlenk flask

Magnetic stirrer

Inert atmosphere (Argon or Nitrogen)

Procedure:

In an inert atmosphere glovebox, dissolve the Ruthenium catalyst in cold pinacolborane (-15

°C) in a Schlenk flask. A color change from colorless to yellow should be observed with gas

evolution.

Slowly add the terminal alkyne to the solution at room temperature. An exothermic reaction

and a color change to reddish-brown are typically observed.

For better temperature control, the reaction can be performed in a solvent like benzene or

toluene (3 mL).

Stir the reaction mixture at room temperature for 24 hours.

The reaction progress can be monitored by GC analysis.

Upon completion, the product can be isolated by column chromatography.

Quantitative Data for Ru-Catalyzed Hydroboration[1]
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Alkyne Substrate Product Isomer Yield (%) Z/E Ratio

Phenylacetylene Z 92 96:4

4-

Fluorophenylacetylen

e

Z 91 >99:1

4-

(Trifluoromethyl)pheny

lacetylene

Z 90 >99:1

1-Hexyne Z 88 >99:1

Reaction conditions: alkyne (2.5 mmol), HBPin (3.0 mmol), catalyst (0.1 mol %), room

temperature, 24 h.

Protocol 3: (E)-Selective Hydroboration using a
Platinum/XPhos Catalyst
This method provides a general and operationally simple route to (E)-vinyl boronates with good

to excellent yields and regioselectivity.[5][6] It is noted for its tolerance of a wide range of

functional groups.

Experimental Protocol
Materials:

Terminal Alkyne (1.0 equiv)

Pinacolborane (HBPin) (1.5 equiv)

Platinum(II) chloride (PtCl₂) (0.02 equiv, 2 mol%)

XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

Triethylsilane (Et₃SiH) (0.02 equiv, 2 mol%)

Tetrahydrofuran (THF)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pureadmin.qub.ac.uk/ws/portalfiles/portal/639661723/An_operationally_simple.pdf
https://www.chemistryviews.org/pt-catalyzed-hydroboration-of-terminal-alkynes-a-regioselective-approach-to-vinyl-boronates/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7933965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Schlenk tube

Magnetic stirrer

Procedure:

To a Schlenk tube, add PtCl₂, XPhos, and a magnetic stir bar.

Evacuate and backfill the tube with an inert gas (e.g., argon).

Add THF, followed by the terminal alkyne, pinacolborane, and triethylsilane.

Seal the tube and place it in a preheated oil bath at 100 °C.

Stir the reaction for 15 hours.

After cooling to room temperature, the solvent is removed under reduced pressure.

The crude product can be purified by flash column chromatography.

Quantitative Data for Pt-Catalyzed Hydroboration[5]
Alkyne Substrate Product Isomer Yield (%)

Phenylacetylene E 95

3-Ethynylpyridine E 81

3-Ethynylthiophene E 79

Propargyl alcohol E 85

Reaction conditions: alkyne (1.0 equiv), HBPin (1.5 equiv), PtCl₂ (2 mol%), XPhos (4 mol%),

Et₃SiH (2 mol%), THF, 100 °C, 15 h.

Reaction Mechanisms and Workflows
Proposed Catalytic Cycle for Ruthenium-Catalyzed Z-
Selective Hydroboration
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The reaction is proposed to proceed through a vinylidene intermediate, which is key to the

observed trans-hydroboration, leading to the (Z)-isomer.[1][2]

Catalytic Cycle

[Ru]-H

[Ru]-H(η²-alkyne)

+ Alkyne
R-C≡C-H

HBPin

[Ru]=C=C(H)R

1,2-H shift [Ru]-B(Pin)(C=C(H)R)+ HBPin

Product Release

- (Z)-Vinylboronate

Click to download full resolution via product page

Caption: Ru-catalyzed Z-selective hydroboration cycle.

Proposed Mechanism for Platinum-Catalyzed E-
Selective Hydroboration
This reaction is thought to follow a Chalk-Harrod type mechanism involving oxidative addition of

HBPin to a Pt(0) species.[6]
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Catalytic Cycle

Pt(0)L₂

L₂Pt(H)(BPin)+ HBPin

HBPin

R-C≡C-H

L₂Pt(H)(BPin)(η²-alkyne)+ Alkyne
L₂Pt(vinyl)(BPin)

Migratory Insertion

Reductive Elimination
- (E)-Vinylboronate

Click to download full resolution via product page

Caption: Pt-catalyzed E-selective hydroboration cycle.

General Experimental Workflow
The following diagram illustrates a typical workflow for performing a catalytic hydroboration

reaction.
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Caption: General workflow for hydroboration.
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Safety and Handling
Pinacolborane is flammable and should be handled in a well-ventilated fume hood.

Many of the catalysts are air- and moisture-sensitive. Reactions should be set up under an

inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab

coat, and gloves.

Conclusion
The catalytic hydroboration of terminal alkynes is a powerful and versatile method for the

synthesis of vinyl pinacol boronates. By carefully selecting the catalyst system, researchers can

achieve high levels of control over the stereochemical outcome, selectively producing either

(E)- or (Z)-isomers. The protocols and data presented herein provide a practical guide for the

implementation of these important transformations in a research and development setting. The

broad functional group tolerance of some of these methods makes them particularly attractive

for late-stage functionalization in the synthesis of complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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